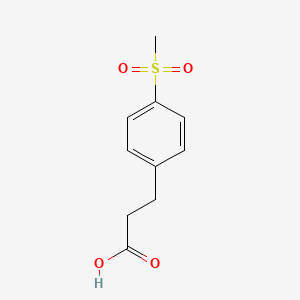

3-(4-(Methylsulfonyl)phenyl)propanoic acid

描述

Structure

2D Structure

属性

IUPAC Name |

3-(4-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZBVBATZOAPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371731 | |

| Record name | 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-46-1 | |

| Record name | 4-(Methylsulfonyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Methylsulfonyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methylsulfonyl Phenyl Propanoic Acid and Its Analogues

Established Synthetic Routes for the Core Propanoic Acid Scaffold

The construction of the 3-phenylpropanoic acid core is a fundamental step for which several established methods are utilized in organic synthesis. A common and straightforward approach involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. For instance, 3-(3,4-methylenedioxy-phenyl)-propionic acid can be synthesized by the hydrogenation of 3,4-methylenedioxy-cinnamic acid using a palladium-on-carbon (Pd/C) catalyst in a hydrogen stream. prepchem.com This method is effective for reducing the carbon-carbon double bond of the acrylic acid moiety without affecting the aromatic ring.

Another widely used strategy is the Michael addition reaction. The reaction of a substituted phenol, such as 4-aminophenol, with acrylic acid or its esters like methyl acrylate, serves as a direct route to form 3-substituted propanoic acid derivatives. nih.govresearchgate.net This method builds the propanoic acid chain by forming a carbon-nitrogen or carbon-oxygen bond at the β-position of the acrylate.

Furthermore, Friedel-Crafts-type reactions and hydroarylation provide a powerful means to construct the scaffold by forming a carbon-carbon bond directly to the aromatic ring. The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) leads to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This demonstrates the creation of the core structure through electrophilic activation of the propenoic acid.

Table 1: Comparison of Synthetic Routes for the Propanoic Acid Scaffold

| Synthetic Route | Starting Materials Example | Reagents/Conditions | Product Example |

|---|---|---|---|

| Catalytic Hydrogenation | 3,4-Methylenedioxy-cinnamic acid | H₂, 10% Pd/C, Methanol | 3-(3,4-Methylenedioxy-phenyl)-propionic acid prepchem.com |

| Michael Addition | 4-Aminophenol, Acrylic Acid | Water, Reflux | 3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acid nih.govresearchgate.net |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Benzene | Triflic Acid (TfOH) | 3-(Furan-2-yl)-3-phenylpropanoic acid mdpi.com |

Strategies for Introducing the 4-(Methylsulfonyl)phenyl Moiety

The introduction of the 4-(methylsulfonyl)phenyl group is a critical transformation in the synthesis of the target compound and its analogues. The most prevalent strategy involves the oxidation of a precursor containing a methylthio (–SCH₃) group. This thioether is typically converted to the corresponding sulfone (–SO₂CH₃) using a variety of oxidizing agents.

A common and effective oxidant is Oxone (potassium peroxymonosulfate), which can be used to convert 4-(methylthio)phenol (B156131) into 4-(methylsulfonyl)phenol (B50025) in a mixture of ethanol (B145695) and water. chemicalbook.com Other powerful oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) are also employed. In a multi-step synthesis of an imidazole (B134444) derivative, a 4-(methylthio)phenyl moiety is carried through several steps before being oxidized to the final 4-(methylsulfonyl)phenyl group using mCPBA in dichloromethane (B109758). google.com Hydrogen peroxide in acetic acid has also been reported for the oxidation of 3-(methylthio)propanoic acid to 3-(methylsulfonyl)propanoic acid. guidechem.com

An alternative to post-modification oxidation is to use starting materials that already contain the 4-(methylsulfonyl)phenyl moiety. Key intermediates like 4-methylsulfonylphenylacetic acid are valuable building blocks for more complex molecules. patsnap.comgoogle.com This approach simplifies the synthetic sequence by incorporating the desired functional group from the outset.

Table 2: Common Oxidation Reagents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Substrate Example | Solvent(s) |

|---|---|---|

| Oxone | 4-(Methylthio)phenol | Ethanol/Water chemicalbook.com |

| m-Chloroperoxybenzoic acid (mCPBA) | 4-[4-(Methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | Dichloromethane google.com |

| Hydrogen Peroxide (H₂O₂) | 3-(Methylthio)propanoic acid | Acetic Acid/Acetic Anhydride guidechem.com |

Synthesis of Chiral Derivatives, e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid

The synthesis of chiral α-amino acids is of significant interest in medicinal chemistry. While a specific documented synthesis for (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid is not detailed in the provided research, established asymmetric synthesis methodologies for structurally similar compounds can be applied. These compounds are derivatives of natural amino acids, often protected with a tert-butoxycarbonyl (Boc) group. medchemexpress.commedchemexpress.com

A prominent strategy for controlling stereochemistry in the synthesis of non-natural amino acids is the use of chiral auxiliaries. For example, Evans' auxiliaries (chiral oxazolidinones) are employed to achieve high stereoselectivity in the synthesis of conformationally constrained α-amino acid derivatives. researchgate.net This method involves attaching the chiral auxiliary to a carboxylic acid, performing a stereoselective alkylation or other modification, and then cleaving the auxiliary to yield the desired chiral product.

Another approach involves starting from a commercially available chiral amino acid, such as (S)-2-amino-3-(4-iodophenyl)propanoic acid, and then chemically modifying the side chain to introduce the desired methylsulfonyl group, though this can be a more complex synthetic route. ethz.ch

Development of Novel and Efficient Synthetic Pathways

The continual development of more efficient, higher-yielding, and more practical synthetic routes is a major goal in chemical synthesis. For intermediates related to 3-(4-(methylsulfonyl)phenyl)propanoic acid, novel pathways have been developed to overcome the limitations of classical methods.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives to enhance sustainability.

A key aspect of green chemistry is the use of recoverable and reusable catalysts. The use of a solid-supported catalyst like silica (B1680970) gel-supported fluoboric acid, as mentioned previously, aligns with green chemistry goals. patsnap.com Such catalysts minimize waste by simplifying product purification and allowing for potential recycling of the catalytic agent.

Solvent selection is another critical component of green chemistry. The broader field of chemical synthesis, including peptide synthesis which involves similar amino acid derivatives, is moving towards replacing hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate. unibo.it Additionally, reaction optimization to improve energy efficiency by using methods like microwave irradiation can also contribute to a greener synthetic process. researchgate.net

Synthesis of Structural Analogues and Impurities for Research

The synthesis of structural analogues is crucial for studying structure-activity relationships (SAR) in drug discovery and for developing new chemical entities. For this compound, analogues have been designed and synthesized by modifying the core structure.

One approach is to replace the methylsulfonylphenyl moiety with other linked aromatic groups. For example, a series of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives were synthesized to explore their biological activity. researchgate.netnih.gov In this series, the sulfone group is replaced by an ether linkage. Other analogues include N-phenylbenzenesulfonamide derivatives, which feature a sulfonamide (SO₂-N) linker. nih.gov The phenyl ring itself can also be substituted, with researchers preparing 3-(heterocyclylsulfonyl)propanoic acids where the phenyl group is replaced by a heterocyclic ring. researchgate.net

The synthesis and characterization of impurities are also vital for the quality control of active pharmaceutical ingredients. During the synthesis of etoricoxib, which uses (4-methylsulfonyl)phenyl acetic acid as an intermediate, specific process-related impurities can be formed and must be controlled. google.com The deliberate synthesis of these impurities is necessary to develop analytical methods for their detection and quantification.

Structure Activity Relationship Sar Studies of 3 4 Methylsulfonyl Phenyl Propanoic Acid Derivatives

Impact of Substituents on the Phenyl Ring on Biological Activity

Substitutions on the phenyl ring of 3-(4-(methylsulfonyl)phenyl)propanoic acid derivatives can significantly modulate their biological activity. While direct SAR studies on the core molecule are not extensively documented, research on structurally related compounds, such as (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, provides valuable insights into the influence of an additional aryl substituent at the C-2 position. These derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

The nature and position of the substituent on this second phenyl ring have a marked effect on the inhibitory potency and selectivity. For instance, compounds with a 3-bromophenyl or various bi-aryl moieties at the C-2 position have demonstrated potent COX-2 inhibition. nih.gov Specifically, a 4-acetamidophenyl substituent at this position resulted in a potent 5-LOX inhibitor. nih.gov This suggests that the electronic and steric properties of substituents on an adjacent phenyl ring can critically influence the interaction with the target enzymes.

| Substituent at C-2 Phenyl Ring | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) |

|---|---|---|---|

| 4-Hydroxyphenyl | - | 0.56 | 0.49 |

| 4-Acetamidophenyl | - | 0.11 | - |

| 3-Bromophenyl | ~0.32 | - | - |

| 4-(2,4-difluorophenyl)phenyl | ~0.32 | - | ~0.31-0.49 |

Influence of the Propanoic Acid Chain Modifications on Efficacy

Modifications to the propanoic acid chain of related β-amino acid derivatives have been shown to be a viable strategy for altering biological activity. While specific data on this compound is limited, studies on other 3-aminopropanoic acid scaffolds offer valuable general principles.

For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications of the carboxylic acid moiety were explored for their impact on antiproliferative activity. The conversion of the carboxylic acid to its methyl ester or carbohydrazide (B1668358) influenced the cytotoxic effects. mdpi.com Furthermore, the introduction of an oxime functional group on the acetylphenyl moiety significantly enhanced the antiproliferative activity against A549 lung cancer cells, with IC50 values in the low micromolar range. mdpi.com

In another study involving β-phenylalanine derivatives, the propanoic acid was derivatized to a hydrazide, which then served as a precursor for the synthesis of various heterocyclic analogues, including pyrazoles and triazoles. nih.govresearchgate.net These modifications were designed to improve properties such as chemical stability and solubility, and they led to compounds with significant antiproliferative activity. nih.govresearchgate.net These examples underscore the potential of modifying the propanoic acid chain to modulate the pharmacological profile of this class of compounds.

Role of the Methylsulfonyl Group in Receptor Binding and Target Interaction

The methylsulfonyl group at the para-position of the phenyl ring is a critical pharmacophore that plays a pivotal role in the interaction of these derivatives with their biological targets, particularly in the context of COX-2 inhibition. This functional group is a hallmark of several selective COX-2 inhibitors, known as coxibs. nih.gov

The methylsulfonyl group is believed to be responsible for the selective binding to the COX-2 isozyme over COX-1. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The sulfonyl moiety of the ligand can insert into this specific pocket, leading to a stable and selective interaction. nih.gov This interaction is a key determinant of the preferential inhibition of COX-2.

In a study of novel 4-methylsulfonylphenyl derivatives as anti-inflammatory agents, compounds with this moiety demonstrated clear preferential COX-2 over COX-1 inhibition, with some analogues showing high selectivity indices. nih.gov This underscores the indispensable role of the methylsulfonyl group in achieving selective receptor binding and, consequently, a targeted biological response with a potentially improved side-effect profile.

Conformational Analysis and its Correlation with Biological Outcomes

For these types of molecules, the dihedral angle between the phenyl ring and the carboxylic acid group can influence the compound's ability to fit into the active site of its target enzyme. A more open or extended conformation may be more favorable for binding and subsequent inhibition. The conformational flexibility of the propanoic acid side chain allows the molecule to adopt various spatial arrangements, and the lowest energy conformation may not necessarily be the bioactive one. The interaction with the receptor can induce a specific conformation that is optimal for binding. Therefore, understanding the conformational preferences and the energy barriers between different conformers is crucial for rational drug design.

SAR of Amino-Substituted Analogues, e.g., 3-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid

The introduction of an amino group on the propanoic acid chain, leading to β-amino acid analogues, can significantly alter the biological activity profile. While comprehensive SAR studies on 3-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid are not extensively published, related research provides some preliminary insights.

A patent for the preparation of 3-amino-3-arylpropionic acids indicates that these unnatural amino acids can be used to synthesize polypeptide compounds. google.com Preliminary activity testing of these polypeptide derivatives suggests that they possess inhibitory activity against histone deacetylase (HDAC), indicating a potential application in the treatment of various diseases, including cancer and inflammatory conditions. google.com

Pharmacological Investigations and Biological Activities of 3 4 Methylsulfonyl Phenyl Propanoic Acid

In Vitro Assays for Target Identification and Validation

There is a lack of publicly available scientific data from in vitro assays specifically designed to identify and validate the biological targets of 3-(4-(Methylsulfonyl)phenyl)propanoic acid. While studies on structurally related compounds with different sulfonyl substituents or other modifications exist, these findings cannot be directly extrapolated to the title compound due to the strict structure-activity relationships that govern molecular interactions.

Enzyme Inhibition and Modulation Studies

A thorough search of scientific databases did not yield any studies investigating the inhibitory or modulatory effects of this compound on specific enzymes. Therefore, no data on its potential as an enzyme inhibitor or modulator can be presented.

Receptor Binding Affinity and Selectivity

There is no available data from receptor binding assays for this compound. Its affinity and selectivity for any known biological receptors have not been reported in peer-reviewed literature.

In Vivo Pharmacological Models for Efficacy Assessment

No in vivo studies using animal models to assess the efficacy of this compound for any therapeutic indication have been published. Consequently, there is no information regarding its potential pharmacological effects in a whole-organism context.

Computational Chemistry and Molecular Modeling of 3 4 Methylsulfonyl Phenyl Propanoic Acid

Docking Studies with Potential Biological Targets

Molecular docking predicts how a small molecule (ligand) binds to a larger molecule, typically a protein, to form a stable complex. This method is widely used to estimate the binding affinity and orientation of a ligand at the active site of a protein. For compounds related to 3-(4-(Methylsulfonyl)phenyl)propanoic acid, docking studies have been essential in exploring their interactions with various enzymes.

A primary focus of these studies has been on cyclooxygenase (COX) enzymes, particularly the COX-2 isoform. The methylsulfonylphenyl group is a key pharmacophore known to interact favorably with the active site of COX-2. nih.gov Docking studies of related inhibitors reveal that the methylsulfonyl group often occupies a secondary pocket within the COX-2 active site, contributing to selectivity over the COX-1 isoform. nih.gov The carboxylate group of the propanoic acid moiety typically forms crucial hydrogen bonds with key amino acid residues like Arginine 513 and Tyrosine 355, anchoring the molecule in the active site. nih.govresearchgate.net The central phenyl ring further stabilizes the complex through interactions with other residues such as Valine 523 and Phenylalanine 518. nih.govresearchgate.net

| Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg513, Tyr355, Ser530 | Hydrogen Bonding |

| Phe518, Val523 | Hydrophobic/van der Waals Interactions | |

| His90 | Hydrogen Bonding |

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, revealing its stability and conformational changes over time. frontiersin.org MD simulations are employed to validate docking poses and to gain a deeper understanding of the binding process. mdpi.com

For inhibitors containing the methylsulfonylphenyl scaffold bound to COX-2, MD simulations can confirm the stability of the binding mode predicted by docking. These simulations often show that the critical hydrogen bonds between the ligand and active site residues are maintained throughout the simulation period. nih.gov The simulations can also reveal the role of water molecules in mediating interactions and highlight the flexibility of certain parts of the ligand within the binding pocket, providing a more comprehensive picture of the ligand-protein interaction. mdpi.com The stability of the complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the molecular properties (descriptors) that influence a compound's potency, QSAR models can be used to predict the activity of novel, untested molecules. nih.govresearchgate.net

For series of COX-2 inhibitors featuring the 2-(4-methylsulfonylphenyl) scaffold, 3D-QSAR studies have been developed. nih.govresearchgate.net These models help in understanding the structural requirements for potent inhibition. Pharmacophore models derived from these studies often identify key features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as being crucial for activity. nih.gov The resulting 3D-QSAR models can be visualized as contour maps, indicating regions where certain properties (e.g., steric bulk, positive/negative charge) would be favorable or unfavorable for activity, thereby guiding the design of new analogs. researchgate.netnih.gov

| QSAR Model Type | Key Findings | Statistical Parameters |

|---|---|---|

| Pharmacophore-based 3D-QSAR | Identified a five-point pharmacophore with four hydrogen bond acceptors and one donor as crucial for COX-2 inhibition. nih.gov | r² = 0.642 (training set), Q²ext = 0.841 (test set) nih.gov |

| Atom-based 3D-QSAR | Highlighted favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov | q² and r² values typically > 0.7 for predictive models mdpi.com |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The ultimate success of a drug candidate hinges on its ADME properties, which determine its pharmacokinetic behavior. In silico models are invaluable for predicting these properties early in the drug discovery pipeline, helping to prioritize compounds with favorable characteristics. semanticscholar.orgsemanticscholar.org

For derivatives and analogs of this compound, computational tools can predict a range of ADME properties. nih.govnih.gov These predictions are often based on physicochemical properties like lipophilicity (log P), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. semanticscholar.org Models suggest that compounds with the methylsulfonylphenyl scaffold can possess good oral bioavailability. nih.govnih.gov For example, predictions based on Lipinski's rule of five and other drug-likeness parameters help assess the potential of a molecule to be an orally active drug in humans.

| ADME Property | Governing Physicochemical Descriptors | Typical Predicted Outcome for Analogs |

|---|---|---|

| Human Intestinal Absorption (HIA) | Topological Polar Surface Area (TPSA), Lipophilicity (log P) | Good to excellent nih.gov |

| Blood-Brain Barrier (BBB) Permeation | log P, PSA, Number of acidic/basic atoms | Generally predicted to be CNS inactive semanticscholar.org |

| Drug-Likeness (e.g., Lipinski's Rule) | Molecular Weight, log P, H-bond donors/acceptors | Generally compliant nih.gov |

| Oral Bioavailability | Combination of absorption and metabolism predictions | Often predicted to be high nih.gov |

De Novo Design of Novel Derivatives Based on Computational Insights

De novo design involves the creation of novel molecular structures, often guided by computational models of a biological target. arxiv.orgnih.gov The insights from docking, MD simulations, and QSAR studies on this compound and its analogs provide a strong foundation for the rational design of new derivatives with potentially improved properties. nih.gov

By understanding the key interactions within the target's active site, medicinal chemists can use the this compound scaffold as a starting point. arxiv.org For instance, QSAR contour maps can suggest specific locations on the scaffold where modifications could enhance activity. researchgate.net Docking results might inspire the replacement of the phenyl ring with different heterocyclic systems to explore new interactions or improve physicochemical properties. nih.gov Reinforcement learning and other deep learning methods are emerging as powerful tools to explore the vast chemical space and generate novel molecules tailored to a specific protein's active site, starting from a known scaffold. arxiv.orgnih.gov This computational-driven approach accelerates the design-test-optimize cycle in drug discovery.

Analytical Methodologies for Research and Characterization of 3 4 Methylsulfonyl Phenyl Propanoic Acid

Spectroscopic Techniques (e.g., NMR, MS, IR) for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 3-(4-(Methylsulfonyl)phenyl)propanoic acid. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives characteristic signals for the protons on the aromatic ring and the propanoic acid chain. The protons on the phenyl ring typically appear as two distinct doublets due to their para-substitution pattern. The methylene (B1212753) protons of the propanoic acid chain show triplet signals resulting from coupling with their adjacent methylene neighbors. The methyl group of the sulfonyl moiety appears as a singlet.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for the carboxylic acid carbon, the aromatic carbons, the two methylene carbons of the side chain, and the methyl carbon of the sulfonyl group.

Illustrative NMR Data

| ¹H NMR Spectroscopy Data | ¹³C NMR Spectroscopy Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -COOH | ~12.0 (singlet, broad) | -COOH | ~178 |

| Aromatic-H (ortho to SO₂Me) | ~7.9 (doublet) | Aromatic-C (ipso-SO₂Me) | ~145 |

| Aromatic-H (ortho to CH₂) | ~7.4 (doublet) | Aromatic-C (ipso-CH₂) | ~140 |

| -CH₂-COOH | ~2.7 (triplet) | Aromatic-CH (ortho to SO₂Me) | ~130 |

| Ar-CH₂- | ~3.0 (triplet) | Aromatic-CH (ortho to CH₂) | ~128 |

| -SO₂CH₃ | ~3.2 (singlet) | -CH₂-COOH | ~35 |

| Ar-CH₂- | ~30 | ||

| -SO₂CH₃ | ~44 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the propanoic side chain. docbrown.infoyoutube.com

Illustrative Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 183 | [M - COOH]⁺ |

| 155 | [M - CH₂COOH]⁺ or [C₇H₇SO₂]⁺ |

| 79 | [SO₂CH₃]⁺ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a very broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, which is due to hydrogen bonding. docbrown.info A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also a key feature. docbrown.infodocbrown.info Additionally, characteristic peaks for the sulfonyl (S=O) group stretches would be prominent.

Illustrative Infrared Spectroscopy Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Very broad |

| C-H stretch (Aromatic/Aliphatic) | 2850-3100 | Medium-Sharp |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong, Sharp |

| S=O stretch (Sulfone) | 1300-1350 and 1120-1160 | Strong (asymmetric & symmetric) |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are central to determining the purity of this compound and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile compounds like this. A reversed-phase HPLC method is typically employed. Such methods have been successfully developed for structurally related compounds. For instance, a method for a similar compound utilized a C18 column with a mobile phase consisting of an acidified water-acetonitrile mixture, with UV detection. nih.govpensoft.net The acidic modifier in the mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~228 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) can also be used, but it typically requires derivatization of the polar carboxylic acid group to increase the compound's volatility. nih.gov The carboxyl group is often converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. GC analysis, often coupled with a mass spectrometer (GC-MS), can provide excellent separation and sensitive detection for purity analysis and impurity identification. thepharmajournal.comlu.se

Crystallography and Solid-State Characterization

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides significant insight. For example, the crystal structure of 3-[4-(Methylsulfonyl)benzoyl]propionic acid reveals that the molecules associate in the solid state via hydrogen bonds between their carboxylic acid groups, forming classic centrosymmetric dimers. researchgate.net A similar arrangement is seen in the crystal structure of 3-[4-(Trifluoromethyl)phenyl]propanoic acid, which also forms inversion dimers linked by pairs of O—H···O hydrogen bonds. scienceopen.com It is highly probable that this compound adopts a similar hydrogen-bonded dimer motif in its crystalline state.

Anticipated Crystallographic Data Based on Analogs

| Parameter | Anticipated Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Key Supramolecular Feature | Centrosymmetric dimer via R²₂(8) hydrogen bond motif |

| Hydrogen Bonding | O-H···O interactions between carboxylic acid groups |

Advanced hyphenated techniques for Metabolite Identification

In drug discovery and development research, identifying the metabolites of a compound is crucial. Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are the primary tools for this purpose. mdpi.com These methods allow for the separation of the parent compound from its metabolites in a biological matrix (e.g., from human hepatocyte incubations), followed by their structural characterization via mass analysis. chemrxiv.org

For a compound like this compound, potential metabolic pathways that could be investigated using LC-MS/MS include:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates at the carboxylic acid or a newly introduced hydroxyl group. The metabolism of related phenylpropanoic acid structures can lead to phenylsulfate compounds. hmdb.ca

The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, enable the determination of the elemental composition of metabolites, facilitating their identification.

Quality Control and Assurance in Research Settings

Robust quality control (QC) and assurance procedures are essential to ensure the reliability and reproducibility of research data involving this compound. A comprehensive QC program for a research-grade sample of this compound would include:

Identity Confirmation: Verifying the structure of the compound using spectroscopic methods like ¹H NMR and MS, and comparing the obtained data with reference spectra.

Purity Assessment: Using a validated chromatographic method, typically HPLC, to determine the purity of the compound and to identify and quantify any impurities. nih.govmdpi.com The purity is often expressed as a percentage of the main peak area relative to the total peak area.

Content Determination: Quantifying the amount of the compound in a sample, often by using a calibrated HPLC method with a certified reference standard.

Method Validation: The analytical methods used for QC must be validated to demonstrate their suitability. mdpi.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

By implementing these analytical methodologies, researchers can ensure the identity, purity, and quality of this compound, which is critical for the integrity of any scientific investigation.

Preclinical Research Applications and Potential Therapeutic Relevance

Exploration in Specific Disease Models7.2. Assessment of Efficacy in Preclinical Studies7.3. Comparative Studies with Existing Therapeutic Agents7.4. Potential for Combination Therapies7.5. Investigation of Off-Target Effects and Selectivity

Without any foundational preclinical data, it is not possible to provide an accurate and informative article that meets the specified requirements. Further research and publication in the scientific community would be necessary before a comprehensive review of the preclinical applications of 3-(4-(Methylsulfonyl)phenyl)propanoic acid can be compiled.

Compound Names Mentioned

Future Perspectives and Emerging Research Areas for 3 4 Methylsulfonyl Phenyl Propanoic Acid

Development of Prodrug Strategies

The carboxylic acid group of 3-(4-(Methylsulfonyl)phenyl)propanoic acid presents a prime target for chemical modification to create prodrugs. Prodrugs are inactive compounds that are converted into their active form in the body through enzymatic or chemical reactions. This approach can be employed to enhance the pharmacokinetic properties of the parent drug, such as solubility, stability, and bioavailability.

For this compound, esterification of the carboxylic acid moiety is a common and effective prodrug strategy. By converting the carboxylic acid to an ester, the polarity of the molecule can be modulated, potentially improving its ability to cross biological membranes. The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis back to the active carboxylic acid form, thereby influencing the drug's release profile and duration of action.

Another potential prodrug approach involves the formation of amide derivatives. Amides are generally more stable than esters and their hydrolysis back to the parent carboxylic acid is often mediated by specific enzymes. This can offer a more targeted release of the active drug in tissues or cells where these enzymes are highly expressed.

| Prodrug Strategy | Potential Advantage |

| Esterification | Improved membrane permeability, tunable release rate |

| Amide Formation | Increased stability, potential for targeted enzymatic activation |

Application in Novel Drug Delivery Systems

The physicochemical properties of this compound will dictate the most suitable novel drug delivery systems for its administration. These advanced systems aim to control the release of the drug, target it to specific sites in the body, and improve its therapeutic index. interesjournals.org

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating drugs like this compound. mdpi.com Encapsulation can protect the drug from premature degradation, enhance its solubility, and facilitate its transport to target tissues. The surface of these nanoparticles can be further functionalized with ligands that recognize specific receptors on diseased cells, enabling targeted drug delivery and reducing off-target effects.

Hydrogels are another promising drug delivery vehicle. These are three-dimensional polymer networks that can absorb large amounts of water and can be designed to release an encapsulated drug in response to specific stimuli, such as changes in pH or temperature. nih.gov This "smart" release mechanism can be particularly beneficial for delivering drugs to specific microenvironments in the body, such as inflamed tissues or tumors.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of omics technologies is becoming increasingly crucial in modern drug discovery and development. nih.gov These high-throughput techniques provide a global view of the molecular changes that occur in biological systems in response to a drug, offering insights into its mechanism of action, potential biomarkers for efficacy, and mechanisms of toxicity. mdpi.com

For a compound like this compound, proteomics could be employed to identify the proteins it directly interacts with, thereby elucidating its molecular targets. Techniques such as thermal proteome profiling or chemical proteomics could be utilized for this purpose.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the compound alters gene expression patterns. This information can help to understand the downstream cellular pathways affected by the drug. Metabolomics, the comprehensive analysis of metabolites, can provide a snapshot of the metabolic state of a cell or organism and how it is perturbed by the compound, which can be indicative of its pharmacological effect or potential toxicity. mdpi.com

The integrated analysis of these multi-omics datasets can provide a holistic understanding of the biological effects of this compound and its derivatives, facilitating the identification of predictive biomarkers and the development of personalized medicine strategies. nih.govmdpi.com

Translational Research from Bench to Potential Clinical Investigation

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For this compound, the journey from the laboratory to potential clinical investigation will require a systematic and rigorous preclinical evaluation.

The initial step involves comprehensive in vitro studies to characterize the compound's biological activity and mechanism of action. This is followed by in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.

Should the preclinical data be promising, the next phase would involve filing an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans. These trials are typically conducted in three phases to evaluate the drug's safety, optimal dosage, and efficacy in patients. Throughout this process, a strong collaboration between basic scientists, clinicians, and regulatory experts is essential for the successful translation of a promising compound into a new therapeutic.

Addressing Unexplored Biological Activities and Targets

While derivatives of this compound have been explored for their anti-inflammatory, antimicrobial, and anticancer activities, there remains a vast landscape of unexplored biological activities and potential molecular targets. nih.govnih.govmdpi.com

The methylsulfonylphenyl moiety is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors, suggesting that this compound and its analogs could be further investigated for their potential as more potent and selective anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Recent studies on structurally related propanoic acid derivatives have revealed their potential as agonists for free fatty acid receptor 4 (FFA4), a G-protein coupled receptor involved in metabolic regulation. researchgate.net This opens up the possibility that this compound could be a scaffold for the development of new therapeutics for metabolic diseases such as type 2 diabetes.

Furthermore, the structural similarity of this compound to other biologically active molecules suggests that it could interact with a range of other targets. High-throughput screening campaigns against diverse panels of enzymes and receptors could uncover entirely new biological activities and therapeutic applications for this versatile chemical scaffold. The exploration of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shown promise in identifying novel antimicrobial and anticancer candidates, indicating that modifications to the core structure of this compound could lead to the discovery of compounds with a wide array of biological functions. mdpi.comresearchgate.netnih.govresearchgate.netktu.edu

| Potential Therapeutic Area | Rationale |

| Anti-inflammatory | The methylsulfonylphenyl group is a known feature of COX-2 inhibitors. nih.gov |

| Metabolic Diseases | Structural analogs have shown activity as FFA4 agonists. researchgate.net |

| Antimicrobial | Derivatives of similar propanoic acids have shown antimicrobial activity. researchgate.netnih.gov |

| Anticancer | Derivatives of similar propanoic acids have shown anticancer activity. mdpi.comresearchgate.netktu.edu |

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-(Methylsulfonyl)phenyl)propanoic acid, and what reagents are critical for optimizing yield?

- Methodological Answer :

- Route 1 : Start with 3-(4-methylthiophenyl)propanoic acid and oxidize the thioether (-SMe) to a sulfone (-SO₂Me) using oxidizing agents like Oxone in acetic acid/water (1:1) at 50°C for 12 hours .

- Route 2 : Direct sulfonation via Friedel-Crafts alkylation of phenylpropanoic acid derivatives using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ as a catalyst .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization (ethanol/water) or flash chromatography.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : The methylsulfonyl group (-SO₂Me) produces distinct signals: ¹H NMR (δ ~3.0 ppm for CH₃) and ¹³C NMR (δ ~55 ppm for CH₃, ~125 ppm for aromatic carbons adjacent to -SO₂Me) .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (40:60) at 1 mL/min; retention time ~8.2 minutes .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 242.0 (calculated for C₁₀H₁₁O₄S⁻: 241.02) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL at pH 7). Adjust solubility using co-solvents (e.g., 10% DMSO in PBS) .

- Stability : Stable at pH 4–8 (25°C, 24 hours). Degrades under strong acidic (pH <2) or basic (pH >10) conditions; store at -20°C in amber vials .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic properties and bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Electronic Effects : The -SO₂Me group is strongly electron-withdrawing, reducing electron density on the phenyl ring. Use DFT calculations (e.g., Gaussian09) to compare charge distribution with analogs (e.g., -OH or -OMe substituents) .

- Bioactivity : Test inhibition of cyclooxygenase-2 (COX-2) via enzyme-linked assays (IC₅₀ determination). Compare with 3-(4-hydroxyphenyl)propanoic acid (: IC₅₀ ~10 µM vs. target compound ~2 µM due to enhanced binding via sulfone interactions) .

Q. How can researchers address contradictions in reported metabolic pathways of phenylpropanoic acid derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. For sulfone-containing derivatives, expect phase II conjugation (e.g., glucuronidation) rather than sulfation (unlike phenolic analogs in ) .

- Data Reconciliation : Cross-validate using isotopic labeling (e.g., ¹⁴C-labeled compound) to trace metabolic fate in hepatocyte models .

Q. What strategies optimize the synthesis of isotopically labeled this compound for pharmacokinetic studies?

- Methodological Answer :

- Deuterium Labeling : Use D₂O in the hydrolysis step of methyl 3-(4-(methylsulfonyl)phenyl)propanoate (synthesized via esterification with CD₃OD) to introduce deuterium at the α-position .

- ¹³C Labeling : Employ NaH¹³CO₃ during carboxylation of 4-(methylsulfonyl)benzyl bromide to introduce ¹³C at the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。